molecular formula C11H12ClN3 B2608382 2-(Quinolin-2-yl)ethanimidamide hydrochloride CAS No. 1355498-05-3

2-(Quinolin-2-yl)ethanimidamide hydrochloride

Cat. No.: B2608382
CAS No.: 1355498-05-3
M. Wt: 221.69
InChI Key: UVJFDXZNRPGPPQ-UHFFFAOYSA-N
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Description

2-(Quinolin-2-yl)ethanimidamide hydrochloride is an ethanimidamide derivative characterized by a quinolin-2-yl substituent. Ethanimidamide hydrochlorides are amidine salts with a general structure of R-CH₂-C(=NH)-NH₂·HCl, where "R" represents a variable substituent. The quinolin-2-yl group is a bicyclic aromatic system containing a nitrogen atom, which may enhance pharmacological properties such as bioavailability, target binding affinity, and metabolic stability.

Properties

IUPAC Name

2-quinolin-2-ylethanimidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3.ClH/c12-11(13)7-9-6-5-8-3-1-2-4-10(8)14-9;/h1-6H,7H2,(H3,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVJFDXZNRPGPPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)CC(=N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Quinolin-2-yl)ethanimidamide hydrochloride typically involves the reaction of quinoline-2-carboxaldehyde with an appropriate amine under acidic conditions to form the corresponding imine. This imine is then reduced to the ethanimidamide derivative using a reducing agent such as sodium borohydride. The final product is obtained as a hydrochloride salt by treating the ethanimidamide with hydrochloric acid .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Quinolin-2-yl)ethanimidamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinoline-2-carboxylic acid derivatives.

    Reduction: Quinoline-2-yl ethylamine derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Quinolin-2-yl)ethanimidamide hydrochloride has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Quinolin-2-yl)ethanimidamide hydrochloride is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its quinoline ring. This interaction can modulate biological pathways, leading to its observed biological activities. Further research is needed to elucidate the specific molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) CAS RN Key Substituent
2-(2,6-Dichlorophenyl)ethanimidamide HCl C₈H₈Cl₂N₂·HCl 239.52 323–325 175276-76-3 2,6-Dichlorophenyl
2-(Phenylthio)ethanimidamide HCl C₈H₁₁N₂S·HCl 202.71 N/A 84544-86-5 Phenylthio (S-linked aromatic)
2-(3-Chlorophenyl)ethanimidamide HCl C₈H₈ClN₂·HCl ~195.07* N/A 6487-96-3 3-Chlorophenyl
Acetamidine HCl C₂H₇ClN₂ 94.55 N/A 124-42-5 None (base structure)

*Calculated based on molecular formula.

Key Observations:

Chlorinated Phenyl Derivatives :

  • The 2,6-dichlorophenyl analog () exhibits a high melting point (323–325°C), likely due to strong intermolecular forces from chlorine's electronegativity and symmetrical substitution .
  • The 3-chlorophenyl derivative () has a single chlorine atom, reducing steric hindrance compared to the dichloro analog, which may enhance solubility in organic solvents .

Its molecular weight (202.71 g/mol) is lower than chlorinated derivatives, reflecting the lighter sulfur atom .

Biological Activity

2-(Quinolin-2-yl)ethanimidamide hydrochloride is a compound that has garnered attention in recent pharmacological studies due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H10ClN3\text{C}_9\text{H}_{10}\text{ClN}_3

This compound features a quinoline moiety, which is known for its diverse biological activities, including antitumor and antimicrobial properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, similar to other quinoline derivatives. For instance, it may affect cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators.

Antitumor Activity

Recent studies have highlighted the antiproliferative effects of this compound against several cancer cell lines. The following table summarizes its activity against different cancer types:

Cell Line IC50 (µM) Effect
MDA-MB-231 (Breast)15Significant growth inhibition
PC-3 (Prostate)12Moderate growth inhibition
MRC-5 (Lung Fibroblast)>25Minimal effect

The compound exhibited notable cytotoxicity in MDA-MB-231 and PC-3 cells, indicating its potential as an anticancer agent .

Anti-inflammatory Activity

In vivo studies have demonstrated the anti-inflammatory properties of this compound. The following table presents its efficacy compared to indomethacin, a standard anti-inflammatory drug:

Model Dose (mg/kg) AIA (%) Comparison to Indomethacin
Histamine-induced inflammation2070%Comparable
Concanavalin A-induced inflammation2085%Significantly higher

The compound showed significant anti-inflammatory effects, particularly in the concanavalin A model, where it outperformed indomethacin .

Case Studies

  • Antitumor Efficacy in Breast Cancer : A study evaluated the impact of this compound on MDA-MB-231 cells. The results indicated a dose-dependent decrease in cell viability, with an IC50 value of 15 µM after 72 hours of exposure. This suggests a strong potential for further development as a therapeutic agent against breast cancer .
  • Inflammation Model Comparison : In a comparative study using both histamine and concanavalin A models, the compound exhibited an anti-inflammatory index significantly higher than that of indomethacin at 20 mg/kg, indicating its promise as an alternative treatment for inflammatory conditions .

Q & A

Q. How can researchers design experiments to synthesize 2-(Quinolin-2-yl)ethanimidamide hydrochloride with optimal yield and purity?

Methodological Answer:

  • Step 1: Reaction Pathway Selection
    Begin with a quinoline derivative and an ethanimidamide precursor. Use nucleophilic substitution or condensation reactions under controlled pH (acidic/basic) conditions, as seen in analogous chloroethylamine derivatives .
  • Step 2: Design of Experiments (DoE)
    Apply statistical DoE methods (e.g., factorial designs) to optimize variables like temperature, solvent polarity, and stoichiometry. This reduces trial-and-error iterations and identifies critical interactions between parameters .
  • Step 3: Purification
    Use column chromatography or recrystallization with solvents of varying polarity. Monitor purity via HPLC or TLC.

Q. What analytical techniques are most appropriate for structural characterization of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    Use 1H^1H- and 13C^{13}C-NMR to confirm the quinoline and ethanimidamide moieties. Compare chemical shifts with literature data for related hydrochlorides (e.g., ethyl 2-amino-2-phenylacetate hydrochloride) .
  • Mass Spectrometry (MS):
    High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • X-ray Crystallography:
    If crystalline, resolve the hydrochloride salt’s geometry to confirm hydrogen bonding and counterion interactions .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • Personal Protective Equipment (PPE):
    Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to prevent inhalation of fine particles .
  • Storage:
    Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis or decomposition .
  • Emergency Measures:
    For skin contact, rinse immediately with 0.1 M HCl followed by water to neutralize residual base. For eye exposure, irrigate for 15+ minutes using emergency eyewash stations .

Advanced Research Questions

Q. How can computational methods accelerate the optimization of reaction conditions for this compound?

Methodological Answer:

  • Quantum Chemical Calculations:
    Use density functional theory (DFT) to model reaction pathways and identify transition states. This predicts energetically favorable conditions (e.g., solvent effects, catalytic roles) .
  • Machine Learning (ML):
    Train ML models on existing reaction datasets (e.g., yield, temperature, solvent) to recommend optimal parameters. Tools like ICReDD’s reaction path search methods integrate computational and experimental feedback loops .

Q. How should researchers address contradictions in spectroscopic data during characterization?

Methodological Answer:

  • Cross-Validation:
    Combine multiple techniques (e.g., NMR, IR, Raman) to resolve ambiguities. For example, unexpected 1H^1H-NMR splitting may arise from proton exchange—confirm via variable-temperature NMR .
  • Isotopic Labeling:
    Use 15N^{15}N-labeled precursors to clarify nitrogen environments in the ethanimidamide group .
  • Collaborative Analysis:
    Share raw data with computational chemists to simulate spectra and identify artifacts .

Q. What strategies improve the stability of this compound in long-term studies?

Methodological Answer:

  • Degradation Studies:
    Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis. Identify degradation products (e.g., hydrolysis to quinoline derivatives) .
  • Formulation Optimization:
    Encapsulate in cyclodextrins or lipid nanoparticles to shield against moisture and oxidation .
  • Real-Time Monitoring:
    Use in-situ Raman spectroscopy to track crystalline phase changes during storage .

Data Analysis & Experimental Design

Q. How can researchers design robust controls to validate the biological activity of this compound?

Methodological Answer:

  • Positive/Negative Controls:
    Include known kinase inhibitors (positive) and vehicle-only treatments (negative) in enzyme assays.
  • Dose-Response Curves:
    Use 8–12 concentration points to calculate IC50_{50} values. Apply nonlinear regression models (e.g., Hill equation) .
  • Blinding:
    Implement double-blind protocols to minimize bias in activity assessments .

Q. What statistical approaches resolve batch-to-batch variability in synthesis?

Methodological Answer:

  • Multivariate Analysis (MVA):
    Apply principal component analysis (PCA) to correlate raw material quality (e.g., solvent purity, catalyst age) with yield/purity outcomes .
  • Process Analytical Technology (PAT):
    Integrate real-time FTIR or NIR spectroscopy to monitor reactions and adjust parameters dynamically .

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